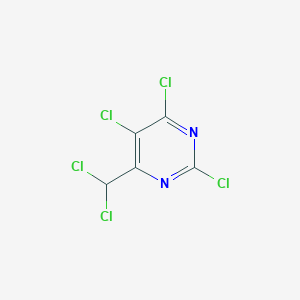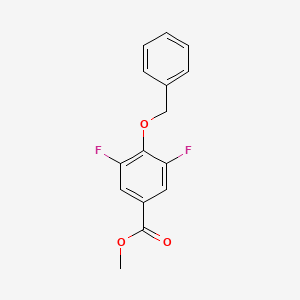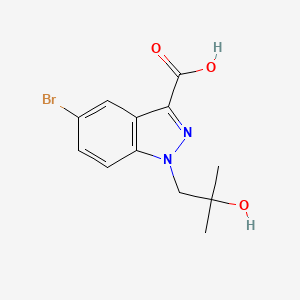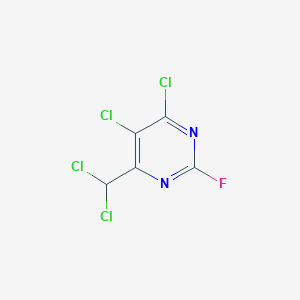
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine (DCF) is an organic compound that has been studied extensively for its potential applications in scientific research. DCF is a versatile compound that can be used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been used in a variety of scientific research applications, including the study of enzyme inhibition, DNA damage, and cell death. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to be a potent inhibitor of the enzyme cytochrome P450 2E1, and has been used to study the role of this enzyme in the metabolism of drugs. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been used to study the effects of DNA damage, as it has been found to induce DNA damage in a variety of cell types. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been used to study the induction of cell death, as it has been found to induce apoptosis in a variety of cell types.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is not fully understood, but it is believed to involve the inhibition of cytochrome P450 2E1, the induction of DNA damage, and the induction of apoptosis. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is believed to inhibit cytochrome P450 2E1 by binding to the active site of the enzyme and preventing its activity. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is also believed to induce DNA damage by forming reactive oxygen species, which can damage DNA molecules. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is believed to induce apoptosis by activating caspases, which are enzymes that induce cell death.
Biochemical and Physiological Effects
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to have a variety of biochemical and physiological effects. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to inhibit the enzyme cytochrome P450 2E1, which is involved in the metabolism of drugs. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been found to induce DNA damage, which can lead to genetic mutations and cell death. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been found to induce apoptosis, which is a form of programmed cell death. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to inhibit the growth of tumors in some animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has several advantages and limitations for laboratory experiments. One of the main advantages of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has several limitations, including its relatively low solubility in water, which can make it difficult to use in some laboratory experiments. Additionally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine can be toxic in high concentrations, and thus care should be taken when using it in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research involving 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine. One potential direction is to further study its mechanism of action, as the exact mechanism of action of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is not yet fully understood. Additionally, further research could be conducted to determine the optimal concentrations of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine for different laboratory experiments. Finally, further research could be conducted to determine the effects of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine on other enzymes and biological pathways.
Méthodes De Synthèse
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine can be synthesized in a variety of ways, including the reaction of 4,5-dichloro-2-fluoropyrimidine with a chloromethylating agent. The reaction of 4,5-dichloro-2-fluoropyrimidine with a chloromethylating agent results in the formation of 4,5-dichloro-6-(dichloromethyl)-2-fluoropyrimidine. This reaction can be carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.
Propriétés
IUPAC Name |
4,5-dichloro-6-(dichloromethyl)-2-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4FN2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTAPMKKKQFLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)F)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





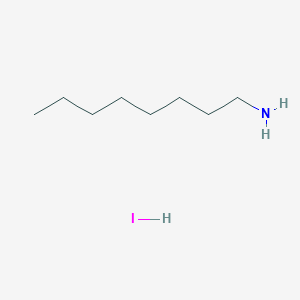


![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)



